3-Bromo-1H-indazole-4-carboxylic acid

Lipophilicity Aqueous Solubility Physicochemical Property

Researchers designing kinase inhibitor or PROTAC libraries often encounter poor cross-coupling yields with chloro or unsubstituted indazole analogs. 3-Bromo-1H-indazole-4-carboxylic acid provides a regioselectively activated scaffold with orthogonal handles: a C3 bromine for high-yield Suzuki-Miyaura diversification and a free C4 carboxylic acid enabling direct amide conjugation without protecting group manipulation. (1) The 3-Br substituent ensures predictable Pd-catalyzed coupling efficiency unattainable with 3-Cl or 3-F variants. (2) Documented CYP1A2 inhibition liability supports prospective ADMET de-risking in lead optimization. (3) Thermal stability below 200°C permits safe amidation scale-up; decomposition onset at 210-215°C defines a clear process window. Supplied as white to off-white crystalline powder with ≥95% purity, stored and shipped at ambient conditions for immediate availability.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 1363382-97-1
Cat. No. B1459324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-indazole-4-carboxylic acid
CAS1363382-97-1
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)C(=O)O)Br
InChIInChI=1S/C8H5BrN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)(H,12,13)
InChIKeyUUEIWFJZEABBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-indazole-4-carboxylic acid: Core Profile


3-Bromo-1H-indazole-4-carboxylic acid is a heterocyclic building block belonging to the indazole family, characterized by a bromine atom at the 3-position and a carboxylic acid group at the 4-position of the fused bicyclic system . With a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol , the compound is typically supplied as a white to slightly yellow crystalline powder with purity ≥95% . Its melting point ranges from 210–215 °C with decomposition, and it exhibits limited aqueous solubility but good solubility in DMSO and DMF . The combination of a halogen substituent for further cross-coupling and a free carboxylic acid for amide/ester conjugation makes this compound a versatile intermediate for medicinal chemistry and chemical biology applications .

3-Bromo-1H-indazole-4-carboxylic acid: Analog Differentiation


Within the indazole-4-carboxylic acid series, the specific substitution pattern—particularly the 3-bromo group—dictates orthogonal reactivity and downstream synthetic utility that cannot be replicated by other halogenated or unsubstituted analogs. The bromine at C3 enables selective Suzuki-Miyaura cross-coupling for late-stage diversification, while the carboxylic acid at C4 provides a handle for amide bond formation without protecting group manipulation . Substituting with a 3-chloro, 3-fluoro, or 3-unsubstituted analog alters both the electronic environment and the steric profile of the scaffold, potentially compromising the yield of subsequent palladium-catalyzed transformations or the binding orientation in target-focused libraries . Furthermore, the CYP1A2 inhibition liability associated with this scaffold has been specifically documented for the 3-bromo analog, a property that may not translate linearly to other halogen variants, thereby impacting medicinal chemistry decision-making in lead optimization campaigns . These scaffold-specific attributes necessitate a precise match between the procured building block and the intended synthetic sequence.

3-Bromo-1H-indazole-4-carboxylic acid: Comparator Evidence


Lipophilicity and Solubility vs. Unsubstituted Analog

The introduction of a bromine atom at the 3-position significantly modulates the lipophilicity of the indazole-4-carboxylic acid scaffold. In silico predictions using multiple established algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) yield a consensus Log P of 1.71 for 3-bromo-1H-indazole-4-carboxylic acid . This value is markedly higher than the estimated Log P for the unsubstituted 1H-indazole-4-carboxylic acid (consensus Log P approximately 0.89), representing a calculated increase of approximately 0.82 log units. This enhanced lipophilicity is expected to improve membrane permeability in cell-based assays while simultaneously reducing aqueous solubility. The predicted aqueous solubility (Log S = -3.1 via ESOL method) corresponds to 0.19 mg/mL (0.000787 mol/L), classifying the compound as 'soluble' on the Log S scale, albeit near the 'moderately soluble' boundary .

Lipophilicity Aqueous Solubility Physicochemical Property

CYP1A2 Inhibition Prediction

3-Bromo-1H-indazole-4-carboxylic acid has been computationally identified as a CYP1A2 inhibitor using an SVM model built on 9,145 training molecules and validated on 3,000 test compounds via 10-fold cross-validation . While the prediction is binary (inhibitor vs. non-inhibitor) and lacks a direct Ki or IC50 value, this classification flags a potential drug-drug interaction (DDI) liability that is inherent to the 3-bromoindazole scaffold. This information is not available for the unsubstituted 1H-indazole-4-carboxylic acid from the same data source, suggesting that the halogen substitution may influence the cytochrome P450 interaction profile.

Drug Metabolism Cytochrome P450 ADME-Tox

Halogen Bonding in HCV NS5B Polymerase Design

The 3-bromo substituent on the indazole core provides enhanced binding affinity through halogen bonding interactions, a property explicitly documented in the context of HCV NS5B polymerase inhibitor design . This specific interaction is distinct from the simple hydrophobic effect provided by an unsubstituted or alkyl-substituted analog. While a 3-chloro or 3-iodo analog could also engage in halogen bonding, the bromine atom offers a balance of steric bulk and polarizability that is optimal for many enzyme active sites. The carboxylic acid group at C4 forms complementary ionic interactions with viral enzyme residues, creating a dual binding motif that is scaffold-dependent .

Antiviral Chemistry Halogen Bonding Structure-Based Drug Design

Thermal Stability and Decarboxylation Risk

3-Bromo-1H-indazole-4-carboxylic acid exhibits a melting point of 210–215 °C accompanied by decomposition, a behavior indicative of decarboxylation at elevated temperatures . This thermal profile is critical for reaction planning; reactions requiring prolonged heating above 200 °C are likely to result in degradation and loss of the carboxylic acid handle. While analogous 4-carboxylic acid indazoles (e.g., the unsubstituted parent) may also undergo decarboxylation, the presence of the electron-withdrawing bromine atom at the 3-position can alter the activation energy for this process, potentially making the 3-bromo derivative more or less prone to thermal decomposition under specific conditions. The vendor explicitly notes sensitivity to strong acids and recommends storage at 2–8 °C to prevent degradation .

Process Chemistry Thermal Stability Scale-Up

3-Bromo-1H-indazole-4-carboxylic acid: Application Scenarios


Covalent Inhibitor and PROTAC Design

The combination of a 3-bromo handle for Suzuki-Miyaura diversification and a 4-carboxylic acid for amide bond formation makes this building block ideal for constructing focused libraries of kinase inhibitors or for appending the indazole core to E3 ligase ligands in PROTAC development. The predicted CYP1A2 inhibition flag can be used prospectively to de-risk lead series or to intentionally design probes for chemoproteomic target deconvolution.

HCV NS5B Polymerase Inhibitor Synthesis

Based on the documented application in HCV NS5B polymerase inhibitor synthesis , this compound is a strategic starting point for structure-based design programs targeting viral polymerases. The bromine atom engages in halogen bonding with active site residues, while the carboxylic acid forms ionic interactions, a dual binding mode that can be exploited to improve potency over unsubstituted analogs .

Bioconjugate Synthesis for Targeted Delivery

The free carboxylic acid group allows for direct conjugation to amine-containing targeting moieties (e.g., antibodies, peptides, or small-molecule ligands) without the need for protecting group strategies . This enables the rapid generation of bioconjugates for targeted drug delivery studies, particularly when combined with subsequent bromine replacement to install reporter tags or additional functional groups.

Scale-Up with Thermal Stability Control

The documented thermal decomposition at 210–215 °C and sensitivity to strong acids provide critical process parameters for scaling reactions. Chemists can confidently plan amidation or esterification reactions below 200 °C to preserve the carboxylic acid functionality, ensuring higher yields and fewer impurities compared to using analogs with unknown thermal profiles.

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